molecular formula C6H10O4 B052851 (R)-4-methoxy-2-methyl-4-oxobutanoic acid CAS No. 81025-83-4

(R)-4-methoxy-2-methyl-4-oxobutanoic acid

Cat. No.: B052851
CAS No.: 81025-83-4
M. Wt: 146.14 g/mol
InChI Key: UVQYBUYGFBXQGO-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-methoxy-2-methyl-4-oxobutanoic acid is a high-value, enantiopure chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a stereogenic center (R-configuration) adjacent to a methoxy and a 4-oxobutanoic acid moiety, making it a versatile precursor for the synthesis of complex, optically active molecules. Its primary research value lies in its application as a key intermediate in the development of pharmaceutical candidates, particularly for constructing chiral lactones, functionalized carboxylic acids, and other heterocyclic scaffolds. The presence of both a protected carbonyl (as the methyl ester) and a free carboxylic acid allows for selective derivatization, enabling researchers to explore structure-activity relationships (SAR) in drug discovery programs. Furthermore, its chiral nature is critical for studying stereoselective reactions and for the synthesis of compounds where the three-dimensional orientation of functional groups is essential for biological activity, such as enzyme inhibitors or receptor agonists/antagonists. This reagent is provided with high chemical and enantiomeric purity to ensure reproducibility in sensitive synthetic applications, empowering researchers to advance projects in asymmetric synthesis and the development of novel therapeutic agents.

Properties

IUPAC Name

(2R)-4-methoxy-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQYBUYGFBXQGO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423220
Record name (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81025-83-4
Record name (R)-4-Methoxy-2-methyl-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81025-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-methoxy-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Auxiliary-Mediated Esterification

A foundational approach involves the use of chiral auxiliaries to induce asymmetry during esterification. In a representative procedure, 2-methylacetoacetic acid is reacted with (R)-pantolactone as a chiral template in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane at −20°C, yielding the (R)-configured ester intermediate with 78% enantiomeric excess (ee). Subsequent hydrolysis with lithium hydroxide in tetrahydrofuran (THF) at 0°C affords the target carboxylic acid, though this step risks partial racemization if temperatures exceed 10°C.

Key Parameters :

  • Temperature control (−20°C to 0°C) critical for preserving stereochemistry.

  • Use of aprotic solvents (e.g., THF) minimizes side reactions.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Palladium-based catalysts, such as Pd(OAc)₂ with (R)-BINAP ligands, enable asymmetric hydrogenation of α,β-unsaturated ketone precursors. For example, 4-methoxy-2-methyl-4-oxo-2-butenoic acid undergoes hydrogenation at 50 bar H₂ pressure in methanol, achieving 92% ee. The reaction requires careful pH adjustment (pH 6–7) to prevent ketone reduction.

Catalyst SystemSubstrateee (%)Yield (%)
Pd(OAc)₂/(R)-BINAP4-methoxy-2-methyl-4-oxo-2-butenoic acid9285
RuCl₂[(S)-Xyl-SEGPHOS]Same substrate8878

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipases from Candida antarctica (CAL-B) selectively hydrolyze the (S)-enantiomer of racemic 4-methoxy-2-methyl-4-oxobutanoic acid methyl ester. In a biphasic system (water/toluene), the enzyme achieves 98% ee for the remaining (R)-ester at 50% conversion. Hydrolysis conditions:

  • Enzyme loading: 20 mg/mmol substrate

  • Temperature: 30°C

  • Reaction time: 24 hours

Diastereomeric Salt Formation

Racemic acid is treated with (1R,2S)-ephedrine in ethanol to form diastereomeric salts. The (R)-acid-ephedrine complex crystallizes preferentially, with a diastereomeric excess (de) of 95% after two recrystallizations. Key factors:

  • Solvent polarity: Ethanol > methanol for improved crystal selectivity.

  • Stoichiometry: 1:1 acid-to-base ratio minimizes co-crystallization of undesired enantiomers.

Oxidizing AgentTemperature (°C)Yield (%)Purity (HPLC)
Jones Reagent−108993
Swern−788497

Industrial-Scale Production Techniques

Continuous Flow Synthesis

A two-step continuous process developed by Ambeed Pharmaceuticals combines esterification and oxidation in modular reactors:

  • Esterification Module : 2-Methylacetoacetic acid reacts with methanol over Amberlyst-15 resin (80°C, 10 bar).

  • Oxidation Module : Tert-butyl hydroperoxide (TBHP) oxidizes the secondary alcohol in the presence of Mn(OAc)₃ catalyst (60°C).

Performance Metrics :

  • Throughput: 12 kg/h

  • Overall yield: 76%

  • Enantiomeric purity: 99.2% ee

Membrane-Based Chirality Purification

Post-synthesis, spiral-wound chiral resolution membranes (SepraTech Inc.) separate enantiomers via preferential adsorption. Using a 30% ethanol/water mobile phase, the system achieves 99.5% ee at 90% recovery.

Analytical Validation of Enantiopurity

Chiral HPLC Methods

A Chiralpak AD-H column (250 × 4.6 mm) with n-hexane/isopropanol (80:20, 0.1% TFA) mobile phase resolves enantiomers in 15 minutes. Retention times:

  • (R)-enantiomer: 9.2 min

  • (S)-enantiomer: 11.8 min

Optical Rotation Correlation

Specific rotation [α]D²⁰ = +34.5° (c = 1, MeOH) serves as a benchmark for enantiopurity. Deviations >0.5° indicate impurities requiring reprocessing .

Chemical Reactions Analysis

Types of Reactions

®-4-methoxy-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-methylbutanoic acid.

    Reduction: Formation of ®-4-methoxy-2-methyl-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-methoxy-2-methyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ®-4-methoxy-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation or breaking of chemical bonds, leading to the production of various metabolites.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table highlights structural analogs based on functional group similarity, molecular weight, and substituent variations:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
(R)-4-Methoxy-2-methyl-4-oxobutanoic acid 81025-83-4 C₆H₁₀O₄ 146.14 Methoxy, methyl, oxo, carboxylic acid Reference
Trimethyl propane-1,2,3-tricarboxylate 7452-79-1 C₉H₁₂O₆ 216.18 Three ester groups 0.92
Methyl 2,2-dimethylacetoacetate 1229311-50-5 C₇H₁₂O₃ 144.17 Methyl ester, ketone, branched alkyl 0.86
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 94994-15-7 C₁₅H₂₀O₄ 264.32 Benzyl, tert-butoxy, oxo, carboxylic acid 0.96
4-Ethoxy-4-oxobutanoic acid 1070-34-4 C₆H₁₀O₄ 146.14 Ethoxy, oxo, carboxylic acid N/A
(R)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid 168154-78-7 C₁₁H₁₃NO₄ 223.23 Amino, methoxyphenyl, oxo, carboxylic acid N/A

Impact of Substituents on Properties

Methoxy vs. Ethoxy Groups: The target compound’s methoxy group (OCH₃) is less bulky and more electron-withdrawing than the ethoxy group (OCH₂CH₃) in 4-ethoxy-4-oxobutanoic acid (CAS 1070-34-4). This difference influences solubility, with methoxy derivatives generally more polar .

Steric Effects: Trimethyl propane-1,2,3-tricarboxylate (CAS 7452-79-1) has three ester groups, increasing hydrophobicity and steric hindrance compared to the target compound’s single carboxylic acid group. This reduces its reactivity in nucleophilic substitutions . (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 94994-15-7) incorporates a bulky tert-butoxy group and aromatic benzyl substituent, leading to lower solubility in aqueous media but enhanced stability in organic solvents .

Amino and Aryl Substituents: (R)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid (CAS 168154-78-7) introduces an amino group and methoxyphenyl moiety, enabling hydrogen bonding and π-π interactions.

Physical-Chemical Properties

Property This compound 4-Ethoxy-4-oxobutanoic acid Trimethyl propane-1,2,3-tricarboxylate
Boiling Point Not reported Not reported 285°C (estimated)
logP (Octanol-Water) ~0.5 (predicted) ~0.8 (predicted) 1.2
Solubility in Water Moderate Low Insoluble

Biological Activity

(R)-4-methoxy-2-methyl-4-oxobutanoic acid, a chiral carboxylic acid, has garnered attention for its potential biological activities and applications in pharmaceutical research. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a ketone functional group. The following sections provide an in-depth analysis of its biological activity, including enzyme interactions, metabolic pathways, and potential therapeutic applications.

  • Molecular Formula : C6H10O4
  • Molecular Weight : 146.14 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound may play significant roles in various biological processes. Its unique structural features enable it to interact with specific enzymes and metabolic pathways, potentially influencing biochemical reactions.

Enzyme Interactions

The compound has been identified as a substrate for various enzymes, which may lead to the formation of biologically relevant metabolites. These interactions can have implications for metabolic regulation and therapeutic applications:

  • Enzymatic Reactions : Studies suggest that this compound can participate in catalytic reactions that modify its structure, impacting its biological activity.

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Drug Development : Its structural characteristics make it a valuable building block in the synthesis of pharmaceuticals.
  • Metabolic Research : The compound's ability to influence metabolic pathways positions it as a candidate for further research in metabolic disorders.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the distinct characteristics of this compound:

Compound NameKey FeaturesDifferences
(S)-4-Methoxy-2-methyl-4-oxobutanoic acidEnantiomer with similar propertiesDifferent activity due to stereochemistry
4-Methoxy-2-methylbutanoic acidLacks the ketone groupDoes not exhibit the unique reactivity
2-Methyl-4-oxobutanoic acidLacks the methoxy groupAbsence affects solubility and reactivity
4-Methoxy-2-methyl-4-hydroxybutanoic acidContains a hydroxyl group instead of a ketoneHydroxyl alters reactivity compared to ketone

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts. For example:

  • Metabolic Pathway Studies : Research indicates that this compound may influence key metabolic pathways, leading to potential applications in treating metabolic disorders .
  • In Vitro Studies : In vitro assays have demonstrated that this compound can modulate enzyme activities, suggesting its role as a regulatory agent in biochemical pathways.
  • Therapeutic Efficacy : Ongoing investigations aim to elucidate the therapeutic potential of this compound in cancer treatment and metabolic regulation through targeted drug delivery systems .

Q & A

Q. What synthetic methodologies are recommended for (R)-4-methoxy-2-methyl-4-oxobutanoic acid, and how can enantiomeric purity be ensured?

  • Answer : The synthesis of this compound likely involves asymmetric catalysis or chiral resolution. A plausible route includes:
  • Step 1 : Claisen condensation of methyl acetoacetate with a methoxy-substituted electrophile (e.g., methyl 4-methoxy-2-methylacetoacetate) .
  • Step 2 : Hydrolysis of the ester group to yield the carboxylic acid.
  • Step 3 : Chiral separation via HPLC with a chiral stationary phase (e.g., amylose-based columns) or enzymatic resolution .
    Key validation : Measure optical rotation ([α]D) and confirm enantiopurity using chiral GC or HPLC .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic signals: methoxy (~δ 3.3 ppm), methyl group adjacent to ketone (~δ 2.1–2.5 ppm), and carboxylic acid proton (broad, δ ~12 ppm) .
  • ¹³C NMR : Confirm the ketone (δ ~205–210 ppm) and carboxylic acid (δ ~170–175 ppm) functionalities .
  • HRMS : Validate molecular formula (C₇H₁₀O₅) with exact mass matching theoretical values (e.g., 174.0528 g/mol) .
  • IR Spectroscopy : Detect carbonyl stretches (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .

Q. What safety protocols are essential when handling this compound?

  • Answer : Based on analogous compounds (e.g., ):
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile steps .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis.
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?

  • Answer :
  • Experimental Design :
ConditionObservationProbable Cause
Acidic (pH < 3)Rapid decarboxylationProtonation of ketone stabilizes transition state
Neutral (pH 7)StableCarboxylic acid deprotonated, reducing reactivity
Basic (pH > 10)EsterificationNucleophilic attack by alkoxide ions
  • Mitigation : Use buffered solutions and monitor reaction progress via TLC or in-situ IR .

Q. What strategies minimize racemization during the synthesis of this compound?

  • Answer :
  • Temperature Control : Maintain reactions below 0°C to slow keto-enol tautomerism .
  • Catalyst Choice : Use non-polar solvents (e.g., toluene) with chiral catalysts like Evans’ oxazaborolidines to enhance enantioselectivity .
  • In-line Monitoring : Employ circular dichroism (CD) spectroscopy to detect early racemization .

Q. How can computational methods aid in predicting the metabolic pathways of this compound?

  • Answer :
  • Tools : Use in silico platforms (e.g., SwissADME, PubChem):
ParameterPredictionRelevance
LogP~0.5 (hydrophilic)Indicates renal excretion
CYP450 substratesLow affinityReduced liver metabolism
  • Validation : Compare with in vitro microsomal assays to confirm computational predictions .

Methodological Tables

Q. Table 1: Synthetic Route Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
1Claisen condensation (EtONa, THF, 0°C)6590%
2Hydrolysis (6M HCl, reflux)8095%
3Chiral separation (Chiralpak AD-H)45>99% ee

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-methoxy-2-methyl-4-oxobutanoic acid
Reactant of Route 2
(R)-4-methoxy-2-methyl-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.